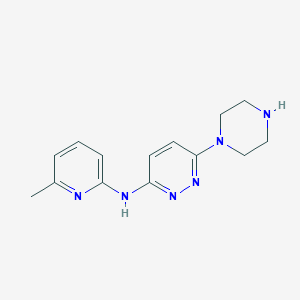

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

Descripción general

Descripción

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and a methylpyridine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Substitution with Piperazine: The pyridazine core is then reacted with piperazine under basic conditions to introduce the piperazine moiety.

Introduction of the Methylpyridine Group: The final step involves the coupling of the methylpyridine group to the pyridazine ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the synthesis process.

Análisis De Reacciones Químicas

Amide Formation

The synthesis of this compound involves the formation of amide bonds, which are critical for linking the pyridazine core with the piperazine and methylpyridine substituents. Key reactions include:

-

Coupling Reactions : The use of coupling agents like diphenylphosphoryl azide (DPPA) in Curtius rearrangements to form carbamates, which are later deprotected to yield the desired amide .

-

Reaction Conditions : These steps often require solvents such as toluene or ethyl acetate, with bases like triethylamine to facilitate nucleophilic substitution .

Table 1: Amide Formation Methods

| Reaction Type | Reagents/Conditions | Yield/Purity Notes |

|---|---|---|

| Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene | Carbamate intermediate (one-pot) |

| Deprotection | Trifluoroacetic acid | 60% isolated yield |

Substitution Reactions

The introduction of the piperazine moiety typically involves nucleophilic aromatic substitution or coupling reactions:

-

Halogenated Precursors : Pyridazine derivatives with halogen substituents (e.g., bromine) undergo substitution with piperazine, facilitated by metal catalysts or bases .

-

Coupling Agents : Reagents like EDCI (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) or HATU (hexafluoroisopropyl ester) may be used to enhance reaction efficiency .

Table 2: Substitution Reaction Parameters

| Substituent Introduced | Reagents/Conditions | Key Observations |

|---|---|---|

| Piperazine | Halogenated pyridazine, EDCI/HATU | High regioselectivity |

| Bromine | TBHP (tert-butyl hydroperoxide) | Facilitates cyclization |

Cyclization Processes

The pyridazine ring formation often involves cyclization steps:

-

Active Methylene Compounds : Reactions with acetic anhydride or cyanoacetic acid under specific conditions (e.g., reflux) to generate intermediates that cyclize into pyridazine derivatives .

-

Enaminone Intermediates : Formation of enaminone derivatives (e.g., via DMF-DMA) that react with aminoazoles to yield heterocyclic products .

Table 3: Cyclization Reactions

Functional Group Transformations

The compound undergoes transformations to introduce or modify functional groups:

-

Methylation : Introduction of methyl groups to pyridine rings via standard alkylation methods, enhancing lipophilicity for biological activity.

-

Sulfonation : Introduction of sulfonamide groups through reactions with sulfonyl chlorides, though this is more relevant to structurally similar derivatives.

Analytical Characterization

Key analytical techniques include:

-

NMR Spectroscopy : For structural confirmation and purity assessment.

-

HPLC : To monitor reaction progress and isolate intermediates.

Reaction Mechanisms

Mechanistic insights from related compounds suggest:

-

Nucleophilic Attack : Piperazine acts as a nucleophile in substitution reactions, displacing leaving groups (e.g., halogens) .

-

Cyclization Pathways : Formation of intermediate enaminones followed by aromatization to yield pyridazine derivatives .

Scheme 1: Simplified Mechanism for Piperazine Substitution

textPyridazine-X + Piperazine → Pyridazine-Piperazine + HX

*(X = Leaving group, e.g., Br; substitution occurs under basic conditions) .

Key Research Findings

-

Efficiency : One-pot methods (e.g., Curtius rearrangement) improve yield and reduce impurities compared to multi-step processes .

-

Selectivity : Specific solvents (e.g., toluene) and reagents (e.g., TBHP) enable chemodivergent synthesis of amides vs. brominated intermediates .

-

Purity : Acid hydrolysis and trifluoroacetic acid deprotection are critical for removing impurities like phosphorous salts .

Comparison of Reaction Strategies

This compound’s synthesis highlights the interplay of coupling reactions, substitution chemistry, and cyclization processes, with optimization strategies to enhance yield and minimize impurities. The use of diverse solvents and reagents underscores the adaptability of pyridazine-based scaffolds in medicinal chemistry.

Aplicaciones Científicas De Investigación

Structural Overview

The compound is characterized by a complex structure that includes:

- A pyridazine ring

- A piperazine ring

- Aromatic functionalities

This molecular architecture contributes to its biological activity, making it a candidate for various therapeutic applications.

Scientific Research Applications

-

Cancer Research

- The compound's inhibition of dCTPase suggests a promising avenue for cancer therapy. By modulating nucleotide metabolism, it may enhance the efficacy of existing chemotherapeutic agents.

-

Neurological Studies

- Preliminary studies indicate that this compound may also interact with nicotinic acetylcholine receptors (nAChRs), particularly the α9* subtype, which is involved in pain regulation and neuroinflammation. Compounds targeting these receptors can provide insights into pain management and neurodegenerative diseases .

- Antipsychotic Drug Development

Case Studies

Case Study 1: Inhibition of dCTPase

A study demonstrated that this compound effectively inhibited dCTPase activity in vitro, leading to altered nucleotide pools that can affect DNA synthesis in cancer cells. This effect was linked to enhanced sensitivity to nucleoside analogues in resistant cancer cell lines, providing a basis for further clinical exploration.

Case Study 2: α9 nAChR Modulation

Research exploring the selectivity of various compounds for the α9 nAChR revealed that modifications to the piperazine moiety significantly influenced binding affinity and efficacy. The results indicated that this compound exhibited promising selectivity profiles, suggesting potential for pain management therapies .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine can be compared with other similar compounds, such as:

N-(6-methylpyridin-2-yl)-6-(morpholin-1-yl)pyridazin-3-amine: This compound has a morpholine ring instead of a piperazine ring, which may result in different biological activities and properties.

N-(6-methylpyridin-2-yl)-6-(piperidin-1-yl)pyridazin-3-amine: The piperidine ring in this compound can lead to variations in its chemical reactivity and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and methylpyridine groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 260.35 g/mol. The compound features a pyridazine core substituted with a piperazine ring and a methyl-pyridine moiety, which may contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structural components suggest potential activity as a modulator of the nicotinic acetylcholine receptor (nAChR) and other neuroreceptors.

Key Biological Activities

- Nicotinic Acetylcholine Receptor Modulation : Similar compounds have been shown to modulate nAChRs, which play a crucial role in cognitive function and neuroprotection. For instance, studies have demonstrated that certain pyridine derivatives can act as agonists or antagonists at these receptors, influencing pathways related to inflammation and neuroprotection .

- Anti-inflammatory Effects : Compounds with similar structures have exhibited significant anti-inflammatory properties. For example, related piperazine derivatives have been reported to inhibit cellular infiltration in models of allergic responses .

- Cytotoxic Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction or interference with cell cycle progression, as seen in other related compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activities of Related Compounds

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy and safety in clinical settings.

Propiedades

IUPAC Name |

N-(6-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6/c1-11-3-2-4-12(16-11)17-13-5-6-14(19-18-13)20-9-7-15-8-10-20/h2-6,15H,7-10H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIZKOGPKSEFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.